N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide
Overview
Description
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, also known as this compound, is a useful research compound. Its molecular formula is C17H24N4O7S2 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
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Biological Activity
N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide (CAS Number: 143541-95-1) is a complex organic compound that serves as a versatile ligand in biochemical applications. Its structure allows for the coordination of metal ions, making it particularly useful in studies involving metal-protein interactions, DNA binding, and other biological processes.
- Molecular Formula : C17H24N4O7S2
- Molecular Weight : 432.53 g/mol
- Structure : The compound features a pyridylthio group attached to a cysteamine moiety, which is further connected to an ethylenediamine backbone and tetraacetic acid functionalities.
Metal Ion Binding
The primary biological activity of this compound is its ability to chelate metal ions. This property is crucial in various biochemical assays and therapeutic applications. The compound can form stable complexes with transition metals such as Cu(II), Zn(II), and Ni(II), which are essential for numerous biological functions.
Applications in Biochemical Research
- Protein Labeling : The compound is utilized for labeling proteins in order to study their interactions and functions. It facilitates the incorporation of metal ions into proteins, which can be detected using spectroscopic methods.
- DNA Binding Studies : Research indicates that this ligand can enhance the understanding of how certain proteins interact with DNA. By forming complexes with DNA-binding proteins, it aids in elucidating the mechanisms of gene regulation.
- Therapeutic Potential : There is ongoing research into the use of this compound in drug development, particularly in targeting metal-dependent enzymes and pathways involved in diseases such as cancer.
Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Study on Metal Complexes : A study demonstrated that complexes formed between this compound and Cu(II) exhibited significant antioxidant properties, suggesting potential applications in oxidative stress-related conditions.
- Investigating Protein Interactions : Another research focused on the use of this ligand to study the orientation and interaction of transcription factors with DNA. The findings indicated that the ligand could stabilize protein-DNA complexes, providing insights into transcriptional regulation mechanisms.
Data Table of Biological Activities
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-oxo-2-[2-(pyridin-2-yldisulfanyl)ethylamino]ethyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O7S2/c22-13(18-5-8-29-30-14-3-1-2-4-19-14)9-20(10-15(23)24)6-7-21(11-16(25)26)12-17(27)28/h1-4H,5-12H2,(H,18,22)(H,23,24)(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUUZMAGWSBIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409155 | |
Record name | 2,2'-[(2-{(Carboxymethyl)[2-oxo-2-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)ethyl]amino}ethyl)azanediyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143541-95-1 | |
Record name | 2,2'-[(2-{(Carboxymethyl)[2-oxo-2-({2-[(pyridin-2-yl)disulfanyl]ethyl}amino)ethyl]amino}ethyl)azanediyl]diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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